molecular formula C19H20F3NO B7464364 1-[(3E)-3-benzylidene-2-piperidin-1-ylcyclopenten-1-yl]-2,2,2-trifluoroethanone

1-[(3E)-3-benzylidene-2-piperidin-1-ylcyclopenten-1-yl]-2,2,2-trifluoroethanone

Cat. No.: B7464364
M. Wt: 335.4 g/mol
InChI Key: SEHLOGBTPUWXCI-FYWRMAATSA-N
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Description

1-[(3E)-3-benzylidene-2-piperidin-1-ylcyclopenten-1-yl]-2,2,2-trifluoroethanone is a complex organic compound that features a trifluoroethanone group attached to a piperidine and cyclopentene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3E)-3-benzylidene-2-piperidin-1-ylcyclopenten-1-yl]-2,2,2-trifluoroethanone typically involves multiple steps, starting with the preparation of the piperidine and cyclopentene intermediates. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzylidene Group: This step involves the condensation of benzaldehyde with the piperidine intermediate.

    Attachment of the Trifluoroethanone Group: This is typically done through a nucleophilic substitution reaction, where the trifluoroethanone moiety is introduced using reagents such as trifluoroacetic anhydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[(3E)-3-benzylidene-2-piperidin-1-ylcyclopenten-1-yl]-2,2,2-trifluoroethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogenation or hydride donors like sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-[(3E)-3-benzylidene-2-piperidin-1-ylcyclopenten-1-yl]-2,2,2-trifluoroethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3E)-3-benzylidene-2-piperidin-1-ylcyclopenten-1-yl]-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes, receptors, and other proteins involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • **1-[(3E)-3-benzylidene-2-piperidin-1-ylcyclopenten-1-yl]-2,2,2-trifluoroethanone shares structural similarities with other piperidine and cyclopentene derivatives, such as:
    • 1-benzylpiperidine
    • 2-cyclopenten-1-one derivatives
    • Trifluoroacetophenone derivatives

Uniqueness

The uniqueness of this compound lies in its combination of a trifluoroethanone group with a piperidine and cyclopentene ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[(3E)-3-benzylidene-2-piperidin-1-ylcyclopenten-1-yl]-2,2,2-trifluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3NO/c20-19(21,22)18(24)16-10-9-15(13-14-7-3-1-4-8-14)17(16)23-11-5-2-6-12-23/h1,3-4,7-8,13H,2,5-6,9-12H2/b15-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEHLOGBTPUWXCI-FYWRMAATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(CCC2=CC3=CC=CC=C3)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C\2=C(CC/C2=C\C3=CC=CC=C3)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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